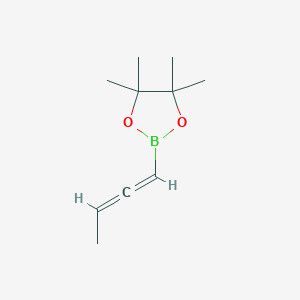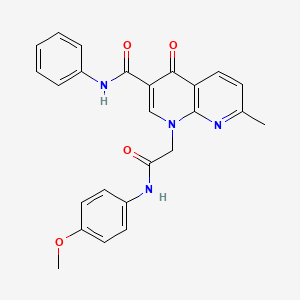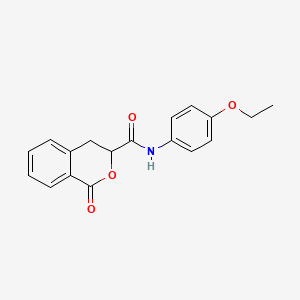
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene is a boron-containing organic compound. It is characterized by the presence of a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms. This compound is of significant interest in organic synthesis due to its unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene can be synthesized through various methods. One common approach involves the reaction of 1,2-butadiene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
化学反応の分析
Types of Reactions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene undergoes various types of chemical reactions, including:
Hydroboration: This reaction involves the addition of boron-hydrogen bonds across carbon-carbon multiple bonds.
Common Reagents and Conditions:
Hydroboration: Typically requires pinacolborane and a transition metal catalyst such as palladium or rhodium.
Borylation: Often uses bis(pinacolato)diboron or pinacolborane in the presence of a palladium or copper catalyst.
Major Products:
Hydroboration: Produces organoboron compounds that can be further functionalized.
Borylation: Yields aryl or alkyl boronates, which are valuable intermediates in organic synthesis.
科学的研究の応用
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene involves the formation of boron-carbon bonds through hydroboration or borylation reactions. These reactions are typically catalyzed by transition metals, which facilitate the addition of boron-containing groups to organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
類似化合物との比較
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: Commonly used in borylation reactions.
Catecholborane: Used in hydroboration and other boron-related reactions.
Uniqueness: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-1,2-butadiene is unique due to its stability and reactivity, making it a valuable reagent in organic synthesis. Its ability to undergo both hydroboration and borylation reactions provides versatility in the preparation of various organoboron compounds .
特性
InChI |
InChI=1S/C10H17BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6,8H,1-5H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJVYDQOQJSPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C=CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2689023.png)


![2-methoxy-3-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine-1-carbonyl}pyridine](/img/structure/B2689029.png)

![5-({2-[1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2689032.png)
![2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol](/img/structure/B2689033.png)

![3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2689036.png)


